REACTION_CXSMILES
|
Cl[C:2]1[C:3]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:4][C:5]2[CH:10]=[N:9][C:8]([C:11]#[N:12])=[N:7][C:6]=2[N:13]=1.[CH:20]([C:22]1[CH:27]=[CH:26][C:25](B(O)O)=[CH:24][CH:23]=1)=[O:21].C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH:20]([C:22]1[CH:27]=[CH:26][C:25]([C:2]2[C:3]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:4][C:5]3[CH:10]=[N:9][C:8]([C:11]#[N:12])=[N:7][C:6]=3[N:13]=2)=[CH:24][CH:23]=1)=[O:21] |f:2.3.4,^1:45,51|
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Name
|
|
Quantity
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0.35 g
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Type
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reactant
|
Smiles
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ClC=1C(=CC2=C(N=C(N=C2)C#N)N1)C1=CC=CC=C1
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Name
|
|
Quantity
|
0.492 g
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Type
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reactant
|
Smiles
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C(=O)C1=CC=C(C=C1)B(O)O
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Name
|
cesium carbonate
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Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
8 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.067 g
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Type
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catalyst
|
Smiles
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CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
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Type
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ADDITION
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Details
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(3× vacuum pump/refilled with N2)
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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extracted 3× with CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organics were dried (anhd. Na2SO4)
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purified by silica gel chromatography (10-30% EtOAc in Hexanes)
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC=C(C=C1)C=1C(=CC2=C(N=C(N=C2)C#N)N1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |